

An In-depth Technical Guide on the Solubility of 4-Methylenepiperidine Hydrobromide

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Compound of Interest

Compound Name: 4-Methylenepiperidine
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of **4-Methylenepiperidine hydrobromide**, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of precise quantitative solubility data in public literature, this document infers solubility from its applications in chemical syntheses and provides general experimental protocols for its determination.

Introduction to 4-Methylenepiperidine Hydrobromide

4-Methylenepiperidine hydrobromide ($C_6H_{12}BrN$) is the hydrobromide salt of 4-methylenepiperidine. It is a crucial building block in organic synthesis, most notably in the production of the antifungal agent efinaconazole.^[1] The piperidine moiety is a common scaffold in medicinal chemistry, and understanding the solubility of its derivatives is essential for reaction optimization, purification, and formulation.

Qualitative Solubility Profile

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **4-Methylenepiperidine hydrobromide** is not readily available in published literature, its solubility can be inferred from its use in various chemical reactions. As an amine salt, it is

expected to exhibit solubility in polar solvents. The free base, 4-methylenepiperidine, is reportedly used in solvents like ethanol, suggesting the base form has good solubility in alcohols.[2] The hydrobromide salt is expected to have higher solubility in polar protic solvents like water and alcohols, and potentially some solubility in polar aprotic solvents, especially with heating.

Based on its role in the synthesis of efinaconazole, where it is often reacted in organic solvents, a qualitative solubility assessment is presented in the table below.

Solvent Class	Representative Solvents	Inferred Solubility	Rationale
Polar Protic	Water, Methanol, Ethanol	Likely Soluble	Amine hydrohalide salts are typically soluble in water and lower alcohols due to ion-dipole interactions and hydrogen bonding. Piperidine itself is miscible with water.[3][4]
Polar Aprotic	Tetrahydrofuran (THF), Acetonitrile	Sparingly to Moderately Soluble	Used as a reaction solvent for syntheses involving 4-methylenepiperidine salts, often under anhydrous conditions, suggesting at least partial solubility is required for the reaction to proceed.[5]
Non-Polar	Hexane, Toluene	Likely Insoluble	Amine salts are generally insoluble in non-polar solvents due to the large difference in polarity. Piperidine has limited solubility in hexane.[3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the qualitative and semi-quantitative solubility of a compound like **4-Methylenepiperidine hydrobromide**. This method is adapted from standard laboratory procedures for characterizing amine salts.

Objective: To determine the solubility of **4-Methylenepiperidine hydrobromide** in various solvents at ambient temperature.

Materials:

- **4-Methylenepiperidine hydrobromide**
- Selection of solvents (e.g., deionized water, methanol, ethanol, acetone, tetrahydrofuran, hexane)
- Small test tubes or vials
- Vortex mixer
- Analytical balance
- Spatula
- Pipettes

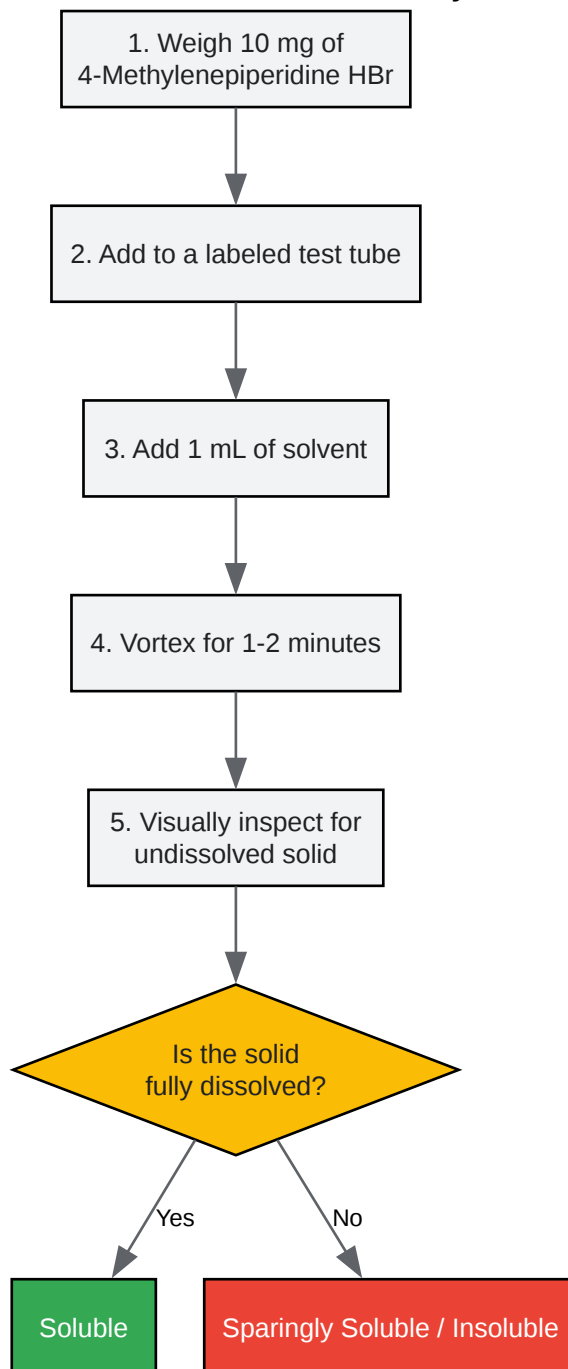
Procedure:

- Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
- Weighing: Accurately weigh a specific amount of **4-Methylenepiperidine hydrobromide** (e.g., 10 mg) and add it to each labeled test tube.
- Solvent Addition: Add a measured volume of the corresponding solvent (e.g., 1 mL) to each test tube.
- Mixing: Vigorously mix the contents of each test tube using a vortex mixer for a set period (e.g., 1-2 minutes).
- Observation: After mixing, visually inspect each tube for the presence of undissolved solid.
- Classification:

- Soluble: No solid particles are visible.
- Sparingly Soluble: A small amount of solid remains.
- Insoluble: The majority of the solid has not dissolved.
- Semi-Quantitative Analysis (Optional): For solvents in which the compound is soluble, incrementally add more solute until saturation is reached to determine an approximate solubility limit.

Below is a Graphviz diagram illustrating the workflow for this experimental protocol.

Experimental Workflow for Solubility Determination



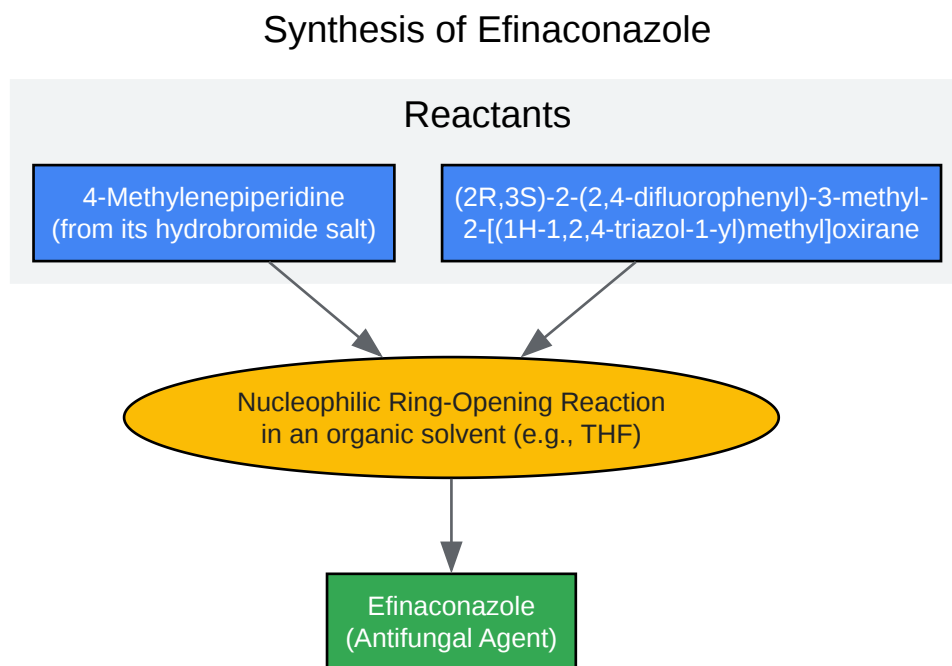
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Caption: Workflow for determining the qualitative solubility of **4-Methylenepiperidine hydrobromide**.

Role in Pharmaceutical Synthesis: Efinaconazole

4-Methylenepiperidine hydrobromide is a key starting material for the synthesis of efinaconazole, a triazole antifungal agent. In a typical synthetic route, 4-methylenepiperidine (often generated in situ from its salt) undergoes a nucleophilic ring-opening reaction with an epoxide derivative.

The following diagram illustrates the logical relationship in the synthesis of efinaconazole.



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Caption: Logical pathway for the synthesis of efinaconazole from 4-methylenepiperidine.

Conclusion

While quantitative solubility data for **4-Methylenepiperidine hydrobromide** remains elusive in readily accessible scientific literature, its established use in organic synthesis provides valuable qualitative insights. It is inferred to be soluble in polar protic solvents and at least sparingly soluble in some polar aprotic solvents. For drug development professionals, direct experimental determination using the outlined protocol is recommended to ascertain precise solubility in solvent systems relevant to their specific applications. Its role as a key intermediate highlights the importance of the piperidine scaffold in modern medicinal chemistry.

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